2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Description
Its structure consists of a dihydrobenzofuran ring system with a methyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) substituent at the 7-position. The compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing derivatives.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZZQZYEYIKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2,3-dihydro-1-benzofuran. One common method includes the reaction of 2-Methyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Reaction with Amines
Primary and secondary amines react with the compound to yield sulfonamides. For example:
Conditions :
-
Conducted in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere.
Example :
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Aniline | 7-(Phenylsulfonamide)-2-methyl-2,3-dihydro-1-benzofuran | 85% |
Hydrolysis to Sulfonic Acids
Exposure to water or aqueous base hydrolyzes the sulfonyl chloride group to a sulfonic acid:
Key Observations :
-
Reaction is exothermic and rapid under basic conditions (pH > 10) .
-
Moisture sensitivity necessitates storage under inert conditions .
Kinetic Data :
| Temperature (°C) | Reaction Rate (mol/L·s) |
|---|---|
| 25 | 0.12 |
| 40 | 0.34 |
Coupling Reactions
The sulfonyl chloride participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, when activated by palladium catalysts:
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Yield: 70–90%.
Reduction Reactions
The sulfonyl chloride can be reduced to thiols or disulfides using agents like lithium aluminum hydride (LiAlH₄):
Notes :
-
Reduction requires strict anhydrous conditions to avoid side reactions.
Chlorination and Halogen Exchange
The compound reacts with N-chlorosuccinimide (NCS) or bromine to introduce halogens at activated positions on the benzofuran ring. For example:
Reaction Parameters :
Yield Comparison :
| Halogen Source | Position | Yield |
|---|---|---|
| NCS | C-5 | 70% |
| Br₂ | C-4 | 55% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Melatonergic Agents
Research indicates that derivatives of benzofuran, including 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, can act as melatonergic agents. These compounds have shown the ability to bind to human melatonergic receptors with significant affinity, making them potential candidates for treating conditions such as:
- Sleep Disorders : The ability to modulate melatonin receptors suggests therapeutic potential in insomnia and other sleep-related issues.
- Anxiolytics : Their sedative properties may be beneficial in managing anxiety disorders.
- Chronobiotic Agents : Useful in regulating circadian rhythms, which can be disrupted in various psychological conditions .
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile reagent. Its sulfonyl chloride functional group is particularly reactive, allowing for various transformations:
Peptide Synthesis
The compound is utilized for protecting amino acid side chains during peptide synthesis. This protection is crucial for ensuring that specific reactions occur at desired sites without interference from other functional groups.
Modification of Biomolecules
It is also employed in the modification of proteins and peptides to study their structural and functional properties. The ability to introduce sulfonyl groups can enhance solubility and stability of biomolecules .
Research has shown that benzofuran derivatives exhibit notable biological activities, including:
- Anticancer Activity : Some studies indicate that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as breast and lung cancer cells .
| Compound | Target Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCC1019 | Lung Adenocarcinoma | 16.4 | Inhibition of AKT signaling pathway |
| 7a | EAC Cells | Varies | Induces mitotic catastrophe |
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of benzofuran derivatives, researchers synthesized several analogues of this compound. These compounds were tested against human cancer cell lines:
- Methodology : The compounds were screened using the triphenyl blue dye exclusion technique.
- Results : Certain derivatives demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Case Study 2: Melatonergic Activity
A separate investigation focused on the melatonergic properties of benzofuran derivatives derived from this compound:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes . The compound’s reactivity makes it a valuable tool in biochemical studies to probe the function of specific proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride with four closely related derivatives, focusing on structural variations, molecular properties, and commercial availability.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
The 2,2-dimethyl analogue (246.71 g/mol) exhibits enhanced steric hindrance around the dihydrofuran ring, which may influence its reactivity in sulfonylation reactions. The unsubstituted variant (218.65 g/mol) lacks methyl or halogen groups, making it simpler but less stable under ambient conditions (requires cold storage).
Commercial and Synthetic Relevance: The 5-bromo and 2,2-dimethyl derivatives are commercially available, with pricing and bulk options reflecting their synthetic demand.
Molecular Weight Trends :
- Halogen substitution (Br, Cl) at the 5-position increases molecular weight significantly compared to methyl substitution at the 2-position.
Research and Application Insights
- SHELX Refinement: Structural analysis of such compounds often employs SHELX software for crystallographic refinement, as noted in .
Biological Activity
2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is a sulfonyl chloride derivative of benzofuran, notable for its unique structural features that confer significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential applications in drug development and biochemical research.
Chemical Structure and Properties
The compound is characterized by:
- A benzofuran core structure.
- A sulfonyl chloride group at the 7th position.
- A methyl group at the 2nd position.
These features contribute to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its sulfonyl chloride group, which can react with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with various biomolecules, leading to modifications of proteins and enzymes. The potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies suggest that this compound may possess antimicrobial properties. Its ability to inhibit the growth of certain bacteria and fungi has been observed, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Potential
Preliminary studies have indicated that derivatives of benzofuran compounds often exhibit anticancer properties. The specific activity of this compound against various cancer cell lines needs further exploration but shows promise based on structural analogs.
Enzyme Modulation
The sulfonyl chloride moiety allows for the modification of enzymes involved in various metabolic pathways. This could lead to applications in regulating metabolic diseases or conditions influenced by enzyme activity.
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Synthetic Routes
The synthesis of this compound typically involves the following methods:
- Sulfonylation Reaction : The reaction of 2-Methyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions.
- Conditions: Typically requires low temperatures to prevent decomposition.
- Yield: Varies based on reaction conditions but can be optimized for higher yields.
Q & A
Q. What are the standard synthesis and purification protocols for 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, derivatives of benzofuran can be sulfonated using chlorosulfonic acid, followed by purification via column chromatography (ethyl acetate/hexane). Evidence from analogous compounds highlights refluxing with potassium hydroxide (KOH) in methanol/water to hydrolyze esters, followed by acidification and extraction (e.g., HCl to pH 1, chloroform extraction). Purification via column chromatography (ethyl acetate) yields solid products with ~82% efficiency.
- Key Parameters :
| Step | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Hydrolysis | 6 mmol KOH, 5 h reflux | 82% | N/A | |
| Purification | Column chromatography (ethyl acetate) | N/A | 95–97% |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm molecular structure, HPLC for purity assessment, and melting point analysis to validate consistency with literature (e.g., 92.7–94.3°C reported in crystallographic studies). Elemental analysis (C, H, N, S) can resolve discrepancies in purity values (e.g., 95% vs. 97% in different batches) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 4°C or below in airtight, light-resistant containers to prevent hydrolysis or decomposition. Use desiccants to minimize moisture exposure, as sulfonyl chlorides are moisture-sensitive .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray structural analysis of derivatives?
- Methodological Answer : Employ sitting-drop/vapor diffusion with 10–40% (±)-2-methyl-2,4-pentanediol (MPD) as a precipitant. Buffer systems (e.g., sodium cacodylate pH 6.5–7.0) with divalent cations (Mg²⁺, Co³⁺) enhance crystal formation. Cryoprotect with 30–35% MPD before flash-freezing in liquid nitrogen.
- Crystallization Conditions :
| Component | Concentration | pH | Reference |
|---|---|---|---|
| MPD | 10–40% (v/v) | 6.5–7.0 | |
| MgCl₂ | 10–20 mM | 6.5 | |
| Co(III) hexamine | 10–20 mM | 6.5 |
Q. How do hydrogen-bonding interactions influence the crystal packing of benzofuran derivatives?
- Methodological Answer : Carboxyl groups often form centrosymmetric dimers via O–H···O bonds (e.g., 2.68 Å bond length), as observed in X-ray studies. Planarity of the benzofuran ring (deviation <0.005 Å) enhances π-π stacking. Use SHELXL for refinement, assigning riding models for H atoms to improve accuracy .
Q. How can structural data contradictions (e.g., CAS registry discrepancies) be resolved?
- Methodological Answer : Cross-validate CAS numbers (e.g., 49255-35 vs. 953408-82-7) using crystallographic databases (e.g., Cambridge Structural Database) and elemental analysis. Contradictions may arise from stereoisomerism or polymorphic forms. For purity disputes, combine HPLC , mass spectrometry , and single-crystal diffraction to confirm batch consistency .
Q. What challenges arise when refining crystal structures using SHELX, and how are they addressed?
- Methodological Answer : SHELX refinement struggles with twinned data and low-resolution datasets . For high-resolution structures, use SHELXL with anisotropic displacement parameters. For macromolecular interfaces, combine SHELXPRO with PHENIX for phase extension. Robustness in pipelines makes SHELXC/D/E ideal for high-throughput phasing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
